Enpp-1-IN-2

ENPP1 inhibition cGAS-STING pathway fluorescence probe assay

Standard ENPP1 inhibitors often lack multi-assay validation or cell permeability, complicating target engagement. Enpp-1-IN-2 (CAS 2378640-92-5) resolves this: • Matched TG-mAMP fluorescence probe system co-validated for unambiguous target engagement • Non-phosphate, cell-permeable triazolopyrimidine scaffold; selective for ENPP1 over ENPP2-7 at 10 μM • Multi-assay IC50 benchmarking (0.26-2.0 μM) across orthogonal formats for screening cascade QC

Molecular Formula C15H18N6
Molecular Weight 282.34 g/mol
Cat. No. B3026001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-2
Molecular FormulaC15H18N6
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1CC3=CC(=CC=C3)N)N(C)C
InChIInChI=1S/C15H18N6/c1-10-13(8-11-5-4-6-12(16)7-11)14(20(2)3)21-15(19-10)17-9-18-21/h4-7,9H,8,16H2,1-3H3
InChIKeyVUDSCOCEYOZLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enpp-1-IN-2 Baseline Pharmacological Profile


Enpp-1-IN-2 (also designated Compound C, CAS 2378640-92-5) is a synthetic small-molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key negative regulator of the cGAS-STING innate immune pathway. The compound bears a [1,2,4]triazolo[1,5-a]pyrimidine scaffold, identified through a chemical library screen employing the Tokyo Green-mAMP (TG-mAMP) fluorescence probe [1]. It demonstrates multi-assay inhibitory activity with IC50 values of 0.26 μM (TG-mAMP), 0.48 μM (pNP-TMP), and 2.0 μM (ATP) assays [1]. Its primary application space lies in cancer immunotherapy research, particularly triple-negative breast cancer, where ENPP1-mediated hydrolysis of the immunotransmitter 2',3'-cGAMP is implicated in immune evasion [1].

ENPP1 Target engagement studies in cGAS-STING pathway research
Multi‑assay Orthogonal enzymatic assay compatibility (TG‑mAMP, pNP‑TMP, ATP)
Cell‑permeable Non‑phosphate probe for intracellular ENPP1 studies
Selectivity ENPP family selectivity context at 10 μM for target deconvolution

Why Generic Substitution Fails for Enpp-1-IN-2


ENPP1 inhibitors exhibit profound divergence in potency, selectivity, and cellular activity that precludes direct interchangeability. Enpp-1-IN-2 was developed as part of a structure-activity relationship (SAR) campaign specifically designed to eliminate phosphate-based motifs, yielding a non-phosphate, cell-permeable inhibitor selective for ENPP1 over the closely related ectonucleotidases ENPP2–ENPP7 at 10 μM [1][2]. In contrast, many earlier ENPP1 inhibitors, such as nucleotide analogs and phosphonate-based compounds, suffer from poor membrane permeability or broad ectonucleotidase cross-reactivity [3]. Furthermore, the TG-mAMP probe used to characterize Enpp-1-IN-2 has been clinically correlated with ENPP1 expression in triple-negative breast cancer patient samples, making this specific compound the only ENPP1 inhibitor directly linked to a validated prognostic fluorescence assay platform [1]. Substituting with an in-class analog not validated against this same probe system introduces uncontrolled variables in assay reproducibility and translational relevance.

Phosphate‑motif inhibitors
May lack cell permeability and require prodrug strategies; intracellular target engagement context may differ.
Pan‑ENPP inhibitors
Broad ectonucleotidase cross‑reactivity (ENPP2/3) may confound ENPP1‑specific mechanistic interpretation.
Probe‑system mismatch
Activity not validated against the TG‑mAMP prognostic fluorescence probe may introduce uncontrolled variables in assay reproducibility.

Enpp-1-IN-2 Differentiation Evidence


Multi-Assay Inhibitory Potency Profiling

Enpp-1-IN-2 demonstrates consistently characterized potency across three orthogonal ENPP1 enzymatic assays, whereas many comparator inhibitors report IC50 values from a single assay condition. The compound's IC50 values of 0.26 μM (TG-mAMP fluorescence probe), 0.48 μM (pNP-TMP chromogenic), and 2.0 μM (ATP hydrolysis) provide a multi-dimensional potency fingerprint [1]. By comparison, compound 4e (a quinazolin-4-one ENPP1 inhibitor from Wang et al. 2022) was characterized at 0.188 μM and 0.732 μM molecular and cellular levels, but lacks the TG-mAMP cross-validation that directly links to the clinical prognostic probe system [2]. The 7.7-fold range across Enpp-1-IN-2's three assay formats reflects differential substrate recognition and provides users with a more complete pharmacological profile for assay selection.

Multi‑Assay Potency
Cross‑study comparable
IC50 0.26 μM (TG‑mAMP), 0.48 μM (pNP‑TMP), 2.0 μM (ATP)
Assay-dependent potency fingerprint; supports orthogonal screening cascade validation.
7.7‑fold inter‑assay range reported across three substrates.
ENPP1 inhibition cGAS-STING pathway fluorescence probe assay

ENPP Family Selectivity Profile

Enpp-1-IN-2 has been explicitly tested and shown to be selective for ENPP1 over ENPP2 through ENPP7 at a concentration of 10 μM [1]. This family-wide selectivity profiling distinguishes Enpp-1-IN-2 from undifferentiated inhibitors that may only report potency against ENPP1 without demonstrating selectivity against the broader ENPP family. For context, many pan-ENPP inhibitors such as Enpp/Carbonic anhydrase-IN-1 exhibit dual inhibition of NPP1 (IC50 = 1.36 μM), NPP2 (1.35 μM), and NPP3 (3.00 μM), demonstrating broad cross-reactivity unsuitable for ENPP1-specific mechanistic studies [2]. In contrast, the highly selective inhibitor ISM5939 reports >3400-fold selectivity over ENPP2 and ENPP3 but operates in the sub-nanomolar potency range (IC50 = 0.63 nM for cGAMP), representing a distinct pharmacological tool class with different kinetic and occupancy properties compared to the sub-micromolar potency range of Enpp-1-IN-2 .

ENPP Family Selectivity
Class‑level inference
Selective for ENPP1 over ENPP2–ENPP7 at 10 μM
Reported family-wide selectivity context reduces off-target autotaxin/ENPP3 ambiguity.
Contrasts with equipotent pan‑ENPP inhibitors; ∼38‑fold above TG‑mAMP IC50.
ENPP1 selectivity ectonucleotidase profiling off-target liability

Cellular ENPP1 Inhibition in Cancer Models

Enpp-1-IN-2 has been demonstrated to decrease ENPP1 enzymatic activity in intact MDA-MB-231 human triple-negative breast cancer cells and C6 rat glioma cells at a concentration of 10 μM [1]. This cellular activity distinguishes Enpp-1-IN-2 from cell-impermeable ENPP1 inhibitors such as STF-1084, which is described as a cell-impermeable, potent, and selective competitive inhibitor that acts exclusively extracellularly . The ability of Enpp-1-IN-2 to engage intracellular or cell-associated ENPP1 pools provides a distinct experimental utility for studying ENPP1 function in cellular contexts where both extracellular and intracellular cGAMP hydrolysis may contribute to phenotype. Direct comparison with compound 4e, which showed cellular IC50 of 0.732 μM in 4T1 murine breast cancer cells, is confounded by different cell lines and assay endpoints, precluding direct quantitative equivalence [2].

Cellular ENPP1 Activity
Cross‑study comparable
Decreases ENPP1 activity in MDA‑MB‑231 (human TNBC) and C6 (rat glioma) cells at 10 μM
Cell-permeable inhibitor supports intracellular target engagement studies.
Categorical advantage over cell‑impermeable STF‑1084; different cell lines preclude direct IC50 equivalence.
cellular ENPP1 inhibition MDA-MB-231 triple-negative breast cancer

Non-Phosphate Scaffold Differentiation

Enpp-1-IN-2 features a [1,2,4]triazolo[1,5-a]pyrimidine core scaffold, which was explicitly designed to eliminate phosphate or phosphonate moieties that characterize many earlier-generation ENPP1 inhibitors [1]. This structural feature is pharmacologically significant because phosphate-based ENPP1 inhibitors, such as the phosphonate prodrug series (e.g., inhibitor 27 with IC50 = 1.2 nM at pH 7.5) and non-hydrolyzable cGAMP analogs (e.g., 2',3'-cGsAsMP), are typically cell-impermeable and require active transport or prodrug strategies for intracellular access [2][3]. The triazolopyrimidine scaffold of Enpp-1-IN-2 circumvents these limitations, as evidenced by its cellular activity in MDA-MB-231 and C6 cells [1]. Additionally, the scaffold is chemically distinct from imidazo[1,2-a]pyrazine inhibitors (e.g., compound 7, IC50 = 5.70–9.68 nM), quinazolin-4-one inhibitors (e.g., compound 4e), and phthalazinone analogs (e.g., 29f, IC50 = 68 nM), providing users with a structurally orthogonal chemical probe for target engagement studies [4].

Non‑Phosphate Scaffold
Class‑level inference
[1,2,4]triazolo[1,5-a]pyrimidine core; non‑phosphate, MW 282.34 Da
Structurally orthogonal to phosphonate/quinazolinone chemotypes; may reduce scaffold‑specific artifacts.
Cell permeability advantage over phosphate‑based inhibitors requiring prodrug strategies.
triazolopyrimidine scaffold non-phosphate inhibitor chemical probe tool

Enpp-1-IN-2 Application Scenarios


Target Validation in cGAS-STING Cancer Immunotherapy

Enpp-1-IN-2 is optimally deployed as a chemical probe for ENPP1 target validation in innate immune oncology research. Its cell-permeable, non-phosphate triazolopyrimidine scaffold enables intracellular ENPP1 engagement in MDA-MB-231 triple-negative breast cancer models, where ENPP1-mediated hydrolysis of 2',3'-cGAMP suppresses STING-dependent type I interferon responses [1]. The TG-mAMP fluorescence probe co-developed with this inhibitor provides a matched assay system for confirming target engagement, and the clinical correlation between TG-mAMP-measured ENPP1 activity and patient survival outcomes in triple-negative breast cancer tissue samples supports translational relevance [1]. Procurement rationale: select Enpp-1-IN-2 when the experimental objective requires simultaneous biochemical characterization, cellular target engagement, and potential translation to a clinically correlated biomarker assay platform.

Orthogonal Chemical Probe Panel

In drug discovery programs requiring orthogonal ENPP1 chemical probes to distinguish on-target pharmacology from scaffold-specific artifacts, Enpp-1-IN-2 serves as the triazolopyrimidine representative. Its structural dissimilarity from imidazo[1,2-a]pyrazine inhibitors (e.g., compound 7), quinazolin-4-one zinc-binders (e.g., compound 4e), and phosphonate-based inhibitors (e.g., inhibitor 27) provides essential chemical diversity for probe panel assembly [1][2][3]. The ENPP family selectivity (ENPP1 over ENPP2–7 at 10 μM) further ensures that phenotypes observed with Enpp-1-IN-2 can be attributed to ENPP1 rather than autotaxin (ENPP2) or ENPP3 off-targets [4]. Procurement rationale: include Enpp-1-IN-2 in a minimum panel of 2–3 structurally distinct ENPP1 inhibitors when confirming target-specific pharmacological effects in cell-based assays.

Multi-Assay Screening Cascade Development

Enpp-1-IN-2's characterization across three orthogonal enzymatic assay formats (TG-mAMP fluorescence, pNP-TMP chromogenic, ATP hydrolysis) makes it an ideal reference inhibitor for establishing and validating multi-assay ENPP1 screening cascades [1]. The 7.7-fold IC50 range across these assays (0.26–2.0 μM) reflects authentic substrate-dependent potency variation rather than assay artifact, enabling realistic assessment of assay concordance and signal window in screening operations. By contrast, ENPP1 inhibitors characterized in only a single assay format provide insufficient benchmarking information for cascade validation. Procurement rationale: utilize Enpp-1-IN-2 as a triaged reference compound when building or quality-controlling ENPP1 biochemical and cellular screening platforms that employ multiple detection technologies.

Triple-Negative Breast Cancer ENPP1 Research

Enpp-1-IN-2 has been directly linked to ENPP1 expression and activity profiling in triple-negative breast cancer (TNBC) patient-derived tissue samples through the TG-mAMP fluorescence probe platform [1]. The reported inverse correlation between ENPP1 mRNA expression and recurrence-free/overall survival in TNBC provides disease-specific context for this inhibitor's application. The compound's demonstrated cellular activity in MDA-MB-231 TNBC cells at 10 μM further supports its utility in TNBC-focused experimental systems [4]. Procurement rationale: when ENPP1 inhibitor studies are specifically directed at triple-negative breast cancer pathobiology rather than pan-cancer ENPP1 biology, Enpp-1-IN-2 offers the strongest published connection between the compound's pharmacological tool properties and disease-relevant translational endpoints.

Application
Selection Property
Validation Focus
cGAS‑STING pathway target validation
TG‑mAMP probe‑matched inhibitor with intracellular engagement in TNBC models
ENPP1 target engagement and biomarker correlation context in MDA‑MB‑231
Orthogonal chemical probe panel assembly
Non‑phosphate triazolopyrimidine scaffold distinct from imidazopyrazine/quinazolinone chemotypes
Scaffold‑orthogonal pharmacology confirmation; ENPP family selectivity review
Multi‑assay screening cascade development
Tri‑assay IC50 fingerprint (0.26–2.0 μM) across TG‑mAMP, pNP‑TMP, ATP formats
Assay concordance and signal window benchmarking
Triple‑negative breast cancer ENPP1 research
Published linkage to TG‑mAMP‑based ENPP1 activity in TNBC patient‑derived tissue
Disease‑context biomarker correlation review; cellular activity in MDA‑MB‑231 cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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